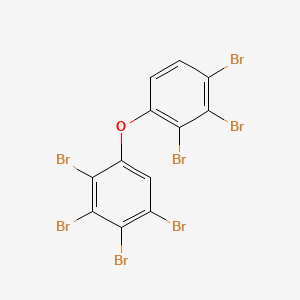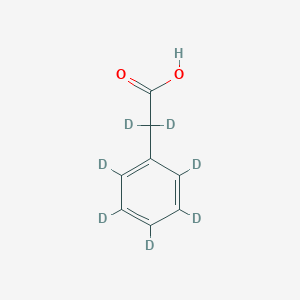
2,3,5,6-Tetrachlorobenzotrifluoride
Übersicht
Beschreibung
2,3,5,6-Tetrachlorobenzotrifluoride is a chemical compound . It is also known as 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene . It is a liquid form and has a clear colorless appearance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Chlorobenzotrifluoride compounds, especially 3,4,5-trichlorobenzotrifluoride, are obtained by replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine .Wissenschaftliche Forschungsanwendungen
Metalation and Derivatization
2,3,5,6-Tetrachlorobenzotrifluoride and its derivatives have been utilized in metalation and derivatization processes. Research by Masson et al. (2005) revealed that the metalation of dichlorobenzotrifluorides can be effectively carried out with standard reagents, leading to the formation of organometallic intermediates. These intermediates were then transformed into benzoic acids, showcasing the compound's utility in synthesizing complex organic molecules Masson, E., Marzi, E., Cottet, F., Bobbio, C., & Schlosser, M. (2005). European Journal of Organic Chemistry, 4393-4400.
Synthesis and Magnetic Properties of Complexes
2,3,5,6-Tetrachlorobenzotrifluoride has been instrumental in the synthesis of metal-organic complexes with unique magnetic properties. Zhao et al. (2014) utilized the 3,5-dichlorobenzoate anion, derived from a similar compound, as a bridging ligand in the hydrothermal synthesis of tetranuclear clusters. These clusters exhibited slow magnetic relaxation, indicating potential applications in the field of molecular magnetism Zhao, F.-H., Li, H., Che, Y.-x., Zheng, J.-m., Vieru, V., Chibotaru, L., Grandjean, F., & Long, G. (2014). Inorganic Chemistry, 9785-9799.
Biotransformation Studies
The biotransformation of fluorotelomer alcohols, which share structural similarities with 2,3,5,6-Tetrachlorobenzotrifluoride, has been studied to understand their environmental fate. Tseng et al. (2014) investigated the transformation of 6:2 FTOH by the white-rot fungus, highlighting the compound's degradation into more environmentally friendly byproducts Tseng, N., Wang, N., Szostek, B., & Mahendra, S. (2014). Environmental Science & Technology, 4012-4020.
Coordination Chemistry
The coordination chemistry of tetrazines, which can be synthesized from substrates similar to 2,3,5,6-Tetrachlorobenzotrifluoride, has been explored for its unique electron and charge transfer properties. These properties make tetrazines valuable in the construction of supramolecular materials Kaim, W. (2002). Coordination Chemistry Reviews, 127-139.
Hydrogen for Fluorine Exchange
Research on the exchange reactions involving fluoroaromatics, similar to 2,3,5,6-Tetrachlorobenzotrifluoride, has provided insights into novel synthetic pathways. Maron et al. (2005) studied the hydrogen for fluorine exchange in fluoroaromatics, demonstrating the synthetic utility of these reactions in organic chemistry Maron, L., Werkema, E. L., Perrin, L., Eisenstein, O., & Andersen, R. (2005). Journal of the American Chemical Society, 279-292.
Eigenschaften
IUPAC Name |
1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4F3/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMJWQMCMRUYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548397 | |
| Record name | 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene | |
CAS RN |
7656-99-7 | |
| Record name | 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)
![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)





![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)

![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)
